molecular formula C16H16N2O2 B2638115 2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine CAS No. 1705487-44-0

2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine

Cat. No.: B2638115
CAS No.: 1705487-44-0
M. Wt: 268.316
InChI Key: CCUSHYJNLQCVSA-UHFFFAOYSA-N
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Description

2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine is a chemical compound that features a pyrrolidine ring attached to a phenoxy group, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine typically involves the reaction of pyrrolidine with a phenoxy-substituted pyridine derivative. One common method includes the use of PyBOP-catalyzed S_NAr addition-elimination reactions of commercial halogenated precursors . The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine is unique due to its specific structural arrangement, which combines the properties of pyrrolidine, phenoxy, and pyridine rings. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

(3-pyridin-2-yloxyphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-16(18-10-3-4-11-18)13-6-5-7-14(12-13)20-15-8-1-2-9-17-15/h1-2,5-9,12H,3-4,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUSHYJNLQCVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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